

Diisobutyl Glutarate: A Green Chemistry Perspective on a Sustainable Solvent

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diisobutyl glutarate*

Cat. No.: *B1615162*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The principles of green chemistry are increasingly guiding the selection of solvents in industrial and research settings, prioritizing chemicals that are safe, sustainable, and have a minimal environmental footprint. **Diisobutyl glutarate** (DIBG), a diester of glutaric acid and isobutanol, is emerging as a promising green solvent alternative. This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of **Diisobutyl glutarate** within the framework of green chemistry.

Physicochemical and Safety Profile

Diisobutyl glutarate (CAS No: 71195-64-7) is a colorless liquid with a mild odor.^[1] Its key physical and chemical properties are summarized in Table 1. Notably, its high boiling point and low vapor pressure contribute to a lower potential for volatile organic compound (VOC) emissions, a significant advantage in green chemistry.^[1]

From a safety perspective, **Diisobutyl glutarate** is recognized for its favorable toxicological profile. The United States Environmental Protection Agency (EPA) Safer Choice program has classified it as a "green half-circle" chemical, indicating it is expected to be of low concern based on experimental and modeled data.^[2] It is not classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).^[2]

Table 1: Physicochemical Properties of **Diisobutyl Glutarate**

Property	Value	Reference(s)
Molecular Formula	C13H24O4	[2] [3]
Molecular Weight	244.33 g/mol	[2]
Boiling Point	237 °C to 267.02 °C (estimated)	[4]
Density	0.974 ± 0.06 g/cm³ (Predicted)	
Vapor Pressure	0.008 mmHg @ 25 °C (estimated)	[4]
Water Solubility	17.75 mg/L @ 25 °C (estimated)	[4]
LogP (o/w)	3.316 (estimated)	[4]

Green Chemistry Applications

Diisobutyl glutarate's properties make it a suitable replacement for conventional, more hazardous solvents in a variety of applications.

A Sustainable Solvent for Coatings, Inks, and Cleaners

DIBG is a high-boiling, oxygenated solvent that can be used in the formulation of waterborne and solvent-based coatings, printing inks, and industrial cleaners.[\[1\]](#) Its excellent thermal and hydrolytic stability, miscibility with most organic solvents, and ability to dissolve a wide range of resins make it a versatile performer.[\[1\]](#) In these applications, it can serve as a "tail solvent," improving leveling and preventing pinholes in coatings.[\[1\]](#) Its low odor and biodegradability are significant advantages over traditional solvents like certain glycol ethers or aromatic hydrocarbons.[\[1\]](#)

Potential as a Bio-based Platform Chemical

Glutaric acid, a precursor to DIBG, can be derived from renewable resources. This opens the possibility of producing bio-based **Diisobutyl glutarate**, further enhancing its green credentials. The use of bio-based feedstocks reduces the reliance on fossil fuels and contributes to a more sustainable chemical industry.

Environmental Fate and Ecotoxicology

A key aspect of a green solvent is its behavior in the environment. **Diisobutyl glutarate** exhibits favorable environmental properties.

Biodegradability

Diisobutyl glutarate is considered to be readily biodegradable.[\[5\]](#)[\[6\]](#) This is a crucial characteristic for a green solvent, as it minimizes persistence in the environment and reduces the potential for long-term ecological harm. Studies on similar phthalate esters have shown that they can be degraded by various microorganisms.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Ecotoxicity

The ecotoxicological profile of **Diisobutyl glutarate** suggests a low potential for harm to aquatic organisms. A registration dossier for a mixture containing DIBG states that it is not classified as hazardous to the environment.[\[5\]](#) However, data for the pure substance is limited, and some related phthalates have shown toxicity to aquatic life.[\[10\]](#) Therefore, while the overall assessment is positive, further specific ecotoxicity data would be beneficial. It has a low potential for bioaccumulation.[\[6\]](#)

Table 2: Environmental and Toxicological Data Summary

Parameter	Result	Reference(s)
Biodegradation	Readily biodegradable	[5] [6]
Bioaccumulation Potential	Low	[6]
Aquatic Toxicity	Not classified as hazardous to the environment (in a mixture)	[5]
Human Health Hazard	Not classified as hazardous under GHS; EPA Safer Choice "green half-circle"	[2]

Synthesis of Diisobutyl Glutarate

Diisobutyl glutarate can be synthesized via Fischer esterification, a well-established and robust chemical reaction. This process involves the reaction of glutaric acid with isobutanol in the presence of an acid catalyst.

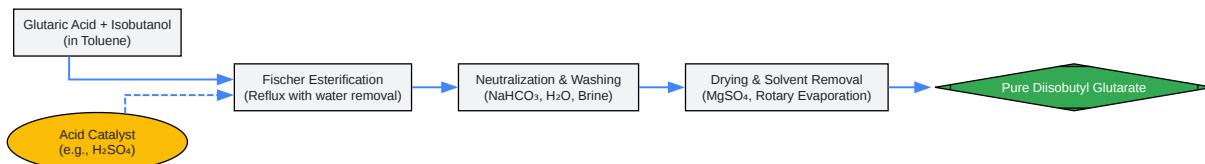
Experimental Protocol: Fischer Esterification

The following is a general protocol for the synthesis of **Diisobutyl glutarate**, adapted from a similar procedure for diisooctyl glutarate.[\[11\]](#)

Materials:

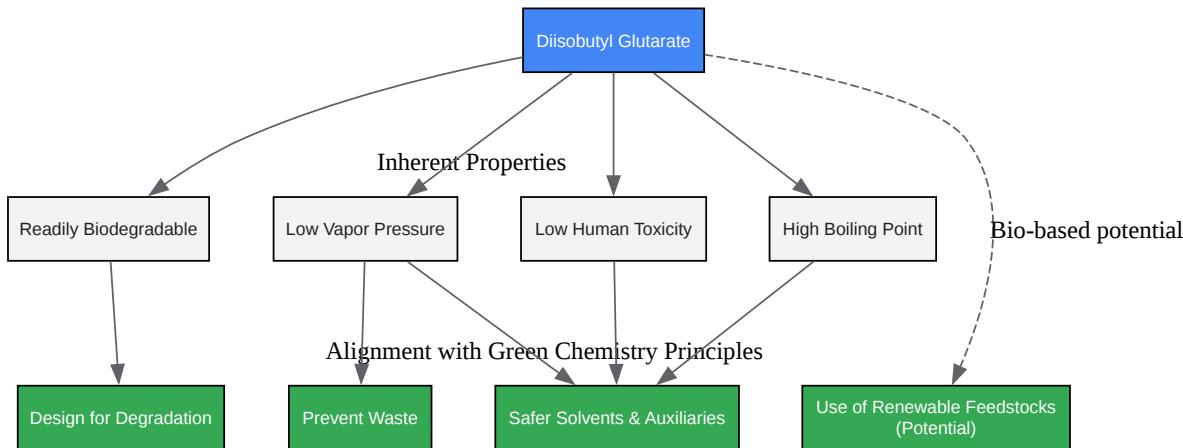
- Glutaric acid
- Isobutanol
- Concentrated sulfuric acid (or other suitable acid catalyst like p-toluenesulfonic acid)
- Toluene (or another azeotroping agent)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (or sodium sulfate)

Equipment:


- Round-bottom flask
- Reflux condenser
- Dean-Stark trap
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a Dean-Stark trap, combine glutaric acid and a molar excess of isobutanol (e.g., 1:2.5 molar ratio). Add toluene as a solvent to facilitate the azeotropic removal of water.
- Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
- Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the amount of water collected in the Dean-Stark trap.
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent and excess isobutanol under reduced pressure using a rotary evaporator. The crude **Diisobutyl glutarate** can be further purified by vacuum distillation.


Visualizing Green Chemistry Principles with **Diisobutyl Glutarate**

The following diagrams illustrate the synthesis workflow and the alignment of **Diisobutyl glutarate** with green chemistry principles.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **Diisobutyl glutarate** via Fischer esterification.

[Click to download full resolution via product page](#)

Caption: Logical relationship of **Diisobutyl glutarate**'s properties to core green chemistry principles.

Conclusion and Future Outlook

Diisobutyl glutarate presents a compelling case as a green solvent for a range of industrial applications. Its favorable safety profile, ready biodegradability, and desirable physical properties position it as a viable alternative to more hazardous conventional solvents. While its primary applications are currently in the industrial sector, for drug development professionals, the adoption of greener solvents like **Diisobutyl glutarate** in the synthesis of pharmaceutical intermediates represents an opportunity to improve the sustainability of the pharmaceutical industry. Future research should focus on expanding the use of bio-based glutaric acid for its synthesis and generating more comprehensive ecotoxicity data to further solidify its status as a premier green solvent. The transition to safer, more sustainable solvents like **Diisobutyl glutarate** is a critical step towards a more environmentally responsible chemical enterprise.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mixed dicafoxylate Diisobutyl Ester (DBE-IB; DIB) ; Diisobutyl DBE | Demeter Chemical- Weifang Demeter Chemical Co.,Ltd. [demeterchem.com]
- 2. Diisobutyl Glutarate | C13H24O4 | CID 117054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diisobutyl glutarate [webbook.nist.gov]
- 4. diisobutyl glutarate, 71195-64-7 [thegoodsentscompany.com]
- 5. Registration Dossier - ECHA [echa.europa.eu]
- 6. Registration Dossier - ECHA [echa.europa.eu]
- 7. Biodegradation of phthalates DIBP, DMP, and DEP by Paenarthrobacter sp. strain PH1 - analysis of degradation, pathway, and its bioremediation potentiality in soil microcosm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparing the removal efficiency of diisobutyl phthalate by Bacillariophyta, Cyanophyta and Chlorophyta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Diisobutyl Glutarate: A Green Chemistry Perspective on a Sustainable Solvent]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1615162#potential-applications-of-diisobutyl-glutarate-in-green-chemistry>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com